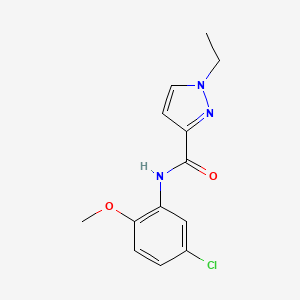

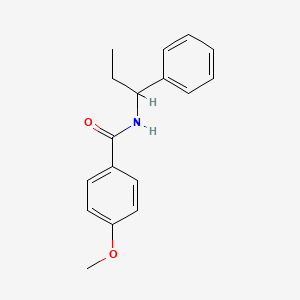

![molecular formula C17H15N3O5S B5501428 methyl 5-(aminocarbonyl)-2-{[2-cyano-3-(5-methyl-2-furyl)acryloyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5501428.png)

methyl 5-(aminocarbonyl)-2-{[2-cyano-3-(5-methyl-2-furyl)acryloyl]amino}-4-methyl-3-thiophenecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves cyclization reactions or the condensation of acyl derivatives with various amines and alcohols. For example, compounds containing furyl and thiadiazole groups have been synthesized via the cyclization of carbethoxyhydrazones under specific reaction conditions, showcasing the complexity and versatility in synthesizing these types of molecules (Kuticheva et al., 2015).

Molecular Structure Analysis

Crystal structure analysis provides insight into the molecular configuration, intermolecular interactions, and spatial arrangement of atoms within a compound. Studies on similar compounds have detailed their crystal structures, elucidating the roles of hydrogen bonding, molecular packing, and electronic properties in determining stability and reactivity (Minga, 2005).

Chemical Reactions and Properties

The chemical reactions and properties of these compounds can vary significantly, depending on their functional groups and molecular structure. For instance, oxidative cyclization reactions using manganese(III) acetate have been employed to produce cyano and dihydrofuran derivatives, illustrating the reactive nature and potential transformations of these molecules (Burgaz et al., 2007).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, are crucial for understanding the behavior of compounds under different conditions. While specific details on the physical properties of "methyl 5-(aminocarbonyl)-2-{[2-cyano-3-(5-methyl-2-furyl)acryloyl]amino}-4-methyl-3-thiophenecarboxylate" were not found, related studies suggest that the presence of furylthiadiazole fragments contributes to thermal stability, as seen in the synthesis and reactions of derivatives of 5-(1,2,3-thiadiazol-4-yl)furan-2-carboxylic and 3-[5-(1,2,3-thiadiazol-4-yl)fur-2-yl]acrylic acids (Kuticheva et al., 2015).

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, potential for forming various derivatives, and the presence of functional groups, play a significant role in the applications and synthesis pathways of these molecules. For example, the interaction of 3-amino-2-cyanothioacrylamides with active halo methylene compounds under mild conditions to afford 5-acyl-2-amino-3-cyanothiophenes highlights the chemical versatility and range of reactions possible with compounds possessing similar structural features (Lugovik et al., 2017).

Scientific Research Applications

Anti-Malarial Agents

Research has highlighted the development of novel lead compounds for anti-malarial agents, emphasizing the importance of specific structural features for activity against Plasmodium falciparum, a parasite responsible for malaria. One study developed a novel lead with a phenylacetic acid substructure showing significant activity against drug-resistant strains of Plasmodium falciparum (Wiesner et al., 2003).

Synthesis and Reactions of Derivatives

Several studies have synthesized and analyzed the reactions of derivatives of the compound, contributing to the chemistry of furan and thiophene derivatives. These studies have led to the creation of various compounds with different potential applications, including the study of their thermal stability and reactions under specific conditions (Kuticheva et al., 2015).

Oxidative Cyclization

Research into oxidative cyclization using manganese(III) acetate has led to the synthesis of 4-cyano-2,3-dihydrofuran-3-carboxamides, showcasing a method for obtaining derivatives with potential relevance in further chemical transformations (Burgaz et al., 2007).

Antibacterial Activity

Compounds synthesized from derivatives of methyl 5-(aminocarbonyl)-2-{[2-cyano-3-(5-methyl-2-furyl)acryloyl]amino}-4-methyl-3-thiophenecarboxylate have been tested for antibacterial activity, showing strong activity against specific bacterial strains, which could inform future antibiotic development (Hirao & Kato, 1971).

Cytotoxicity and Chemical Properties

The cytotoxicity and chemical properties of new derivatives have been explored, contributing to the understanding of these compounds' potential in medical applications and their fundamental chemical behavior (Hassan et al., 2014).

properties

IUPAC Name |

methyl 5-carbamoyl-2-[[(E)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]-4-methylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O5S/c1-8-4-5-11(25-8)6-10(7-18)15(22)20-16-12(17(23)24-3)9(2)13(26-16)14(19)21/h4-6H,1-3H3,(H2,19,21)(H,20,22)/b10-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVHOAVRLCMSMHJ-UXBLZVDNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=C(C#N)C(=O)NC2=C(C(=C(S2)C(=O)N)C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=C(\C#N)/C(=O)NC2=C(C(=C(S2)C(=O)N)C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 5-carbamoyl-2-{[(2E)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enoyl]amino}-4-methylthiophene-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

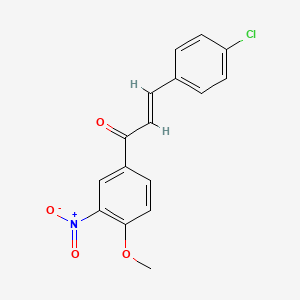

![2-(4-bromophenoxy)-N'-[(5-methyl-2-furyl)methylene]propanohydrazide](/img/structure/B5501349.png)

![2-(4-methoxyphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B5501351.png)

![1-benzyl-5-{4-[3-(4-methylphenoxy)propoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5501357.png)

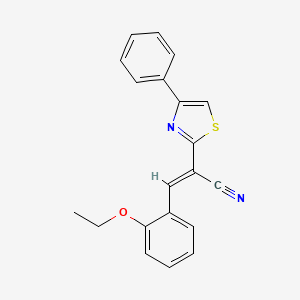

![3-(6-bromo-2-chloro-3-quinolinyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5501363.png)

![2-(1,3-benzodioxol-5-yl)-4,6-bis[2-(1,3-benzodioxol-5-yl)vinyl]pyrimidine](/img/structure/B5501371.png)

![7-[(3-ethyl-1H-indol-2-yl)carbonyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5501408.png)

![(3R*,3aR*,7aR*)-1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-3-(2-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5501438.png)

![3,4-dimethoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5501443.png)

![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-1-naphthylacetamide](/img/structure/B5501444.png)